molecular formula C16H13ClN4O3S B11640279 5-(5-Chlorothiophen-2-yl)-N'-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 302918-12-3

5-(5-Chlorothiophen-2-yl)-N'-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11640279
CAS No.: 302918-12-3
M. Wt: 376.8 g/mol
InChI Key: LOUAUGKGUWMJLD-QGMBQPNBSA-N
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Description

5-(5-Chlorothiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorothiophene ring, a hydroxy-methoxybenzylidene moiety, and a pyrazole carbohydrazide core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chlorothiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine hydrate with an appropriate β-diketone under reflux conditions.

    Introduction of the Chlorothiophene Ring: The chlorothiophene moiety is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with 5-chlorothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Benzylidene Moiety: The final step involves the condensation of the intermediate product with 2-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carbohydrazide moiety, potentially yielding hydrazine derivatives.

    Substitution: The chlorothiophene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

5-(5-Chlorothiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with various molecular targets and pathways:

    Biological Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to inhibition of their activity.

    Pathways: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Bromothiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
  • 5-(5-Methylthiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide

Uniqueness

  • Chlorothiophene Ring : The presence of the chlorothiophene ring in 5-(5-Chlorothiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide imparts unique electronic properties compared to its bromine or methyl-substituted analogs.
  • Biological Activity : The specific substitution pattern may result in distinct biological activities, making it a valuable compound for targeted research.

Properties

CAS No.

302918-12-3

Molecular Formula

C16H13ClN4O3S

Molecular Weight

376.8 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H13ClN4O3S/c1-24-12-4-2-3-9(15(12)22)8-18-21-16(23)11-7-10(19-20-11)13-5-6-14(17)25-13/h2-8,22H,1H3,(H,19,20)(H,21,23)/b18-8+

InChI Key

LOUAUGKGUWMJLD-QGMBQPNBSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Origin of Product

United States

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